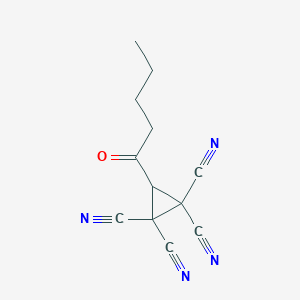
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure with multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and cyanogen bromide in the presence of a base such as sodium ethoxide. This one-pot reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process. The reaction yields pentasubstituted cyclopropanes in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of solvent-free conditions and solid reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace nitrile groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives .
Scientific Research Applications
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biomolecules. The nitrile groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This mechanism is particularly relevant in its potential use as an enzyme inhibitor, where it can modify the active site of the enzyme and inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
- 3,3-Bis-chloromethyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 4-Oxoalkane-1,1,2,2-tetracarbonitriles
Uniqueness
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its pentanoyl group, which imparts distinct chemical properties and reactivity compared to other tetracarbonitrile derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-pentanoylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4O/c1-2-3-4-9(17)10-11(5-13,6-14)12(10,7-15)8-16/h10H,2-4H2,1H3 |
InChI Key |
NDVCPVIFSLDVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















